molecular formula C11H17ClFN5 B15113553 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15113553
M. Wt: 273.74 g/mol
InChI Key: IDBIERAKLSPJGK-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl and fluoro substituents: These groups can be introduced via alkylation and fluorination reactions, respectively.

    Coupling of the pyrazole rings: The two pyrazole rings can be coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other pyrazole derivatives, such as:

    1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-5-yl)urea: This compound contains a urea linkage instead of a methylene bridge, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it suitable for particular applications in medicinal chemistry, agrochemicals, and materials science.

Biological Activity

The compound 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C11H16ClF2N5
Molecular Weight 291.73 g/mol
CAS Number 1855951-40-4

The biological activity of pyrazole derivatives often involves modulation of various signaling pathways, including those related to cancer cell proliferation and inflammation. The specific mechanism for this compound may involve:

  • Inhibition of Kinases : Similar compounds have shown efficacy as kinase inhibitors, particularly in cancer treatment.
  • Antioxidant Activity : Pyrazole derivatives have been noted for their ability to scavenge free radicals, contributing to reduced oxidative stress in cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In Vitro Studies :
    • The compound demonstrated significant antiproliferative effects on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In a study, compounds with similar structures exhibited IC50 values below 10 µM against these cell lines .
  • In Vivo Studies :
    • Animal models treated with pyrazole derivatives showed reduced tumor growth and increased survival rates, suggesting that this compound may effectively inhibit tumor progression .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can also exhibit anti-inflammatory properties:

  • Cytokine Inhibition : The compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. The specific compound demonstrated potent inhibition of cell proliferation in various cancer types, including non-small cell lung cancer and colorectal cancer. The study reported an average growth inhibition percentage exceeding 60% across tested cell lines .

Case Study 2: Anti-inflammatory Effects

In another research article, a derivative similar to the compound was assessed for its anti-inflammatory effects in a mouse model. Results indicated a significant reduction in paw swelling and inflammatory markers when treated with the pyrazole derivative compared to control groups .

Summary of Findings

The following table summarizes key findings regarding the biological activity of the compound:

Activity TypeCell Line/ModelIC50/EffectivenessReference
AnticancerMDA-MB-231<10 µM
AnticancerHepG2<10 µM
Anti-inflammatoryMouse ModelSignificant reduction in swelling

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-3-17-11(12)9(7-15-17)6-13-8-10-4-5-14-16(10)2;/h4-5,7,13H,3,6,8H2,1-2H3;1H

InChI Key

IDBIERAKLSPJGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=NN2C)F.Cl

Origin of Product

United States

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